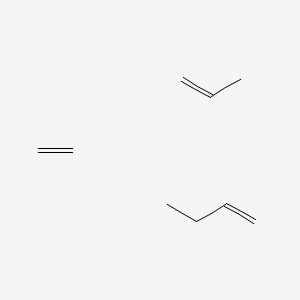

Ethene propene 1-butene

Cat. No. B8635998

M. Wt: 126.24 g/mol

InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04368291

Procedure details

The polymerization is carried out in the apparatus described in Example 1. Per hour, 100 kg of n-butane are introduced into the 0.25 m3 polymerization kettle via a pump. 5.0 g per hour of a TiCl3.0.5 AlCl3 catalyst (obtained by reducing 1 mol of TiCl4 with 0.7 mol of Al(C2H5)3Cl3 (as a 20 percent strength solution in hexane) at 0° C. using a reaction time of 6 hours, and a post-reaction time of 6 hours at 0° to 10° C., heating at 130° C. (6 hours) and subsequent isolation), are metered into the stream of n-butane. Separately therefrom, 17 g of Al(C2H5)3 are introduced into the n-butane per hour. 600 l (S.T.P.) of hydrogen are introduced per hour into the polymerization kettle. Ethene is added until the pressure is 20 bars, and this value is maintained by further addition of ethene. The polymerization temperature is kept at 85° C. by jacket cooling and circulatory gas cooling. The polyethene suspension obtained in this polymerization kettle is introduced continuously, through a slide valve regulated by the level in the kettle, into a horizontal 2 m3 reactor equipped with a mixing stirrer. The suspension contains 54 kg of polyethene in 46 kg of n-butane. The reactor is equipped with jacket cooling and circulatory gas cooling. By these means, the polymerization temperature is kept at 80° C. Per hour, 50 l (S.T.P.) of hydrogen, 3.3 l (S.T.P.) of hydrogen chloride, 50 kg of propene, 5 g of TiCl3.0.5 AlCl3 (in 50 g of n-butane) and 5 g of Al(C2H5)2Cl are introduced into the reactor. The solids content in this reactor rises to 61 kg of polyolefin in 39 kg of the dispersion medium. This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed having a reaction space of 2 m3, in which the polyolefin is fluidized by means of 1-butene, the as yet unpolymerized propene and the n-butane, these constituents being cooled to 25° C., and circulated, in a circuit comprising a cooler. The polymerization is continued at 75° C. under a pressure of 7 bar. Per hour, 5 g of Al(C2H5)2Cl and 50 l (S.T.P.) of hydrogen are introduced into the circulating gas through a vaporizer. Per hour, a suspension of 10.0 g of TiCl3.0.5 AlCl3 in 50 g of n-butane is added to the fluidized polyolefin. The pressure of 7 bar is maintained by adding 1-butene. The hydrocarbons which have partially condensed in the cooler of the circuit are separated off. The remaining volatile hydrocarbons are removed as described in Example 1. Per hour, 184 kg of an ethene/propene/1-butene block copolymer are obtained; this copolymer comprises a polyethene block, a polypropene block and a block of a propene/1-butene copolymer and has the following properties:

[Compound]

Name

TiCl3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polyolefin

Quantity

61 kg

Type

reactant

Reaction Step Two

[Compound]

Name

polyolefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

TiCl3

Quantity

10 g

Type

reactant

Reaction Step Six

[Compound]

Name

polyolefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

Al(C2H5)3Cl3

Quantity

0.7 mol

Type

reactant

Reaction Step Ten

[Compound]

Name

TiCl3

Quantity

5 g

Type

reactant

Reaction Step 26

Identifiers

|

REACTION_CXSMILES

|

[H][H].C=C.Cl.[CH2:6]=[CH:7]C.[CH2:9]=[CH:10][CH2:11][CH3:12].[Al+3].[Cl-].[Cl-].[Cl-]>[Al+3].[Cl-].[Cl-].[Cl-].CCCCCC.CCCC.Cl[Ti](Cl)(Cl)Cl.[Al](CC)(CC)CC.[Al](Cl)(CC)CC>[CH2:6]=[CH2:7].[CH2:9]=[CH:10][CH3:11].[CH2:9]=[CH:10][CH2:11][CH3:12] |f:5.6.7.8,9.10.11.12,18.19.20|

|

Inputs

Step One

[Compound]

|

Name

|

TiCl3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polyolefin

|

|

Quantity

|

61 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyolefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Five

Step Six

[Compound]

|

Name

|

TiCl3

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Nine

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

Al(C2H5)3Cl3

|

|

Quantity

|

0.7 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

46 kg

|

|

Type

|

solvent

|

|

Smiles

|

CCCC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ti](Cl)(Cl)Cl

|

Step Fifteen

Step 16

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Al](CC)(CC)Cl

|

Step 17

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Al](CC)(CC)Cl

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCC

|

Step 20

|

Name

|

|

|

Quantity

|

100 kg

|

|

Type

|

solvent

|

|

Smiles

|

CCCC

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step 24

|

Name

|

|

|

Quantity

|

3.3 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 25

|

Name

|

|

|

Quantity

|

50 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Step 26

[Compound]

|

Name

|

TiCl3

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction time of 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 85° C. by jacket

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

circulatory gas cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polyethene suspension obtained in this polymerization kettle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced continuously, through a slide valve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

regulated by the level in the kettle, into a horizontal 2 m3 reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mixing stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is equipped with jacket

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

circulatory gas cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 80° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is continued at 75° C. under a pressure of 7 bar

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure of 7 bar is maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in the cooler of the circuit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining volatile hydrocarbons are removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C.C=CC.C=CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 184 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |